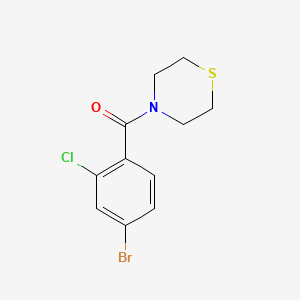

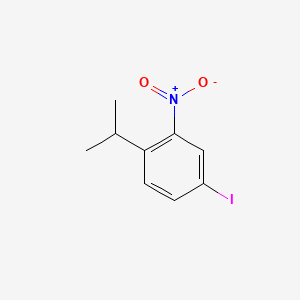

![molecular formula C13H7Cl2FO B6286880 2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2624416-83-5](/img/structure/B6286880.png)

2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

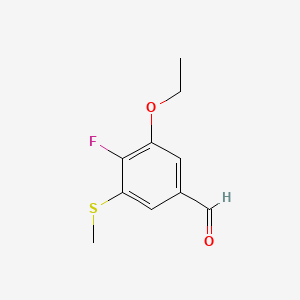

“2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde” is a chemical compound that belongs to the class of biphenyls . Biphenyls are neutral molecules without a functional group and consist of two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination . Another compound, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl, was produced via Suzuki–Miyaura cross-coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst and PPh3 in refluxing dioxane .Chemical Reactions Analysis

Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . These reactions are supported by their mechanistic pathways .Scientific Research Applications

2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. It has been used in the synthesis of novel compounds, such as this compound-based polymers and other materials. In drug discovery, this compound has been used to design and synthesize novel small-molecule drugs. Additionally, it has been used in the synthesis of peptides and proteins.

Mechanism of Action

2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde is an aldehyde, which means that it can react with a variety of other compounds to form new compounds. In particular, it can react with amines, alcohols, and other aldehydes to form a variety of products. Additionally, this compound can be used as an intermediate in the synthesis of other compounds.

Biochemical and Physiological Effects

This compound is an aldehyde, and as such, it can react with a variety of other compounds to form new products. It is known to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, this compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde is a relatively stable compound and is relatively easy to synthesize. It is relatively inexpensive and has a wide range of applications. However, it is important to note that this compound is an aldehyde and can react with other compounds, which can lead to side reactions. Additionally, it is important to note that this compound is a relatively toxic compound and should be handled with care.

Future Directions

In the future, 2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde could be used in the development of novel drugs, materials, and polymers. Additionally, it could be used in the synthesis of peptides and proteins. Additionally, it could be used in the synthesis of other novel compounds, such as polycyclic aromatic hydrocarbons. Furthermore, it could be used in the development of new catalysts and in the synthesis of new organometallic compounds. Finally, it could be used in the development of new imaging agents and biosensors.

Synthesis Methods

2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde can be synthesized from 2,4-dichloro-3'-fluoro-1,1'-biphenyl-4-ol, a common starting material. The synthesis method involves the reaction of the aldehyde with a base, such as potassium hydroxide, in a solvent such as ethanol or methanol. The reaction is then quenched with an acid, such as hydrochloric acid, and the product is then purified by recrystallization.

Safety and Hazards

The safety data sheet for 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-chloro-4-(4-chloro-3-fluorophenyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO/c14-11-4-2-9(6-13(11)16)10-3-1-8(7-17)5-12(10)15/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMYPRAKCCWDSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)C2=CC(=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

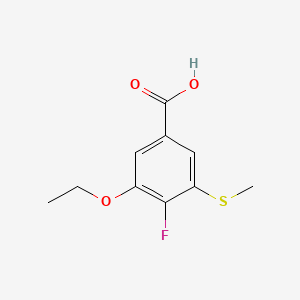

![2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286860.png)

![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)